(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzhydryl chloride, 2-aminopyridine, and phenylacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including nucleophilic substitution and condensation reactions.
Cyclization: The intermediate undergoes cyclization to form the oxazole ring. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst and controlled temperature.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole may involve:
Scale-Up of Reactions: The reactions are scaled up to produce larger quantities of the compound.
Optimization of Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Automation: Automated systems are used to control reaction parameters and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed in various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, ®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors, modulating their activity.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Modulation of Signaling Pathways: It may influence signaling pathways within cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydrooxazole: A simpler oxazole derivative with similar structural features.
6-Benzhydrylpyridin-2-yl derivatives: Compounds with the same pyridine moiety but different substituents.
Chiral Oxazoles: Other chiral oxazole compounds with varying substituents and stereochemistry.
Uniqueness
®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific combination of structural features, including the chiral center, the benzhydryl group, and the oxazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4R)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-18,25-26H,19H2/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSBILBZRCBYNW-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.